4-(Cyclopropylmethyl)-3-(methylamino)phenol
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Overview
Description
4-(Cyclopropylmethyl)-3-(methylamino)phenol is an organic compound with the molecular formula C11H15NO It is a phenolic compound that features a cyclopropylmethyl group and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-3-(methylamino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethyl bromide and 3-nitrophenol.
Nucleophilic Substitution: Cyclopropylmethyl bromide undergoes nucleophilic substitution with 3-nitrophenol to form 4-(Cyclopropylmethyl)-3-nitrophenol.
Reduction: The nitro group in 4-(Cyclopropylmethyl)-3-nitrophenol is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in 4-(Cyclopropylmethyl)-3-aminophenol.
Methylation: Finally, the amino group is methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-3-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding cyclohexyl derivatives.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like acyl chlorides or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(Cyclopropylmethyl)-3-(methylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-3-(methylamino)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl and methylamino groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol: Similar structure but lacks the cyclopropylmethyl group.
4-(Cyclopropylmethyl)phenol: Similar structure but lacks the methylamino group.
4-Aminophenol: Lacks both the cyclopropylmethyl and methylamino groups.
Uniqueness
4-(Cyclopropylmethyl)-3-(methylamino)phenol is unique due to the presence of both the cyclopropylmethyl and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-3-(methylamino)phenol |
InChI |
InChI=1S/C11H15NO/c1-12-11-7-10(13)5-4-9(11)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
InChI Key |
KWXYUCPURUSZAH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)CC2CC2 |
Origin of Product |
United States |
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